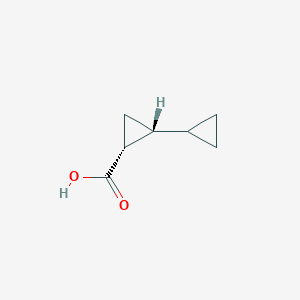
cis-2-Cyclopropylcyclopropanecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Cyclopropylcyclopropanecarboxylicacid: is an organic compound characterized by the presence of two cyclopropane rings and a carboxylic acid group. This compound is a member of the cycloalkane family, which is known for its unique structural properties and reactivity due to the strained nature of the cyclopropane rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Cyclopropylcyclopropanecarboxylicacid typically involves the formation of cyclopropane rings through cyclopropanation reactions. One common method is the addition of carbenes to alkenes, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Cyclopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclopropane rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
cis-2-Cyclopropylcyclopropanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-2-Cyclopropylcyclopropanecarboxylicacid involves its interaction with molecular targets and pathways. The strained cyclopropane rings make the compound highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
cis-2-Cyclopropylcyclopropanecarboxylicacid can be compared with other cyclopropane-containing compounds, such as:
cis-1,2-Dimethylcyclopropane: Similar in structure but with different substituents on the cyclopropane rings.
trans-2-Cyclopropylcyclopropanecarboxylicacid: The trans isomer with different spatial orientation of the cyclopropane rings.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two cyclopropane rings, which impart distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(1R,2R)-2-cyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)/t5-,6-/m1/s1 |
Clave InChI |
MZCSKKFXNXGUGR-PHDIDXHHSA-N |
SMILES isomérico |
C1CC1[C@H]2C[C@H]2C(=O)O |
SMILES canónico |
C1CC1C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















